1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted urea compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent for the protection and deprotection of amine groups in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenyl groups and pyrrolidinone ring play a crucial role in its binding affinity and specificity. The urea linkage provides stability and enhances the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for similar protection and deprotection sequences in organic synthesis.
2-Methoxyphenethylamine: Another methoxyphenyl derivative with different applications in chemistry and biology.
Uniqueness
1-(2-Methoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its stability under various conditions and versatility in chemical reactions make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-15-7-5-6-14(11-15)22-12-13(10-18(22)23)20-19(24)21-16-8-3-4-9-17(16)26-2/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPTINCJOGZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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